5-Pyridin-2-YL-oxazole-2-carbaldehyde (CAS 342601-38-1) is a heterocyclic building block comprising a pyridine ring linked at the 2-position to an oxazole ring bearing a reactive aldehyde group at the C2 position . The compound exhibits a molecular weight of 174.16 g/mol and a molecular formula of C9H6N2O2 . The 2-pyridyl substitution pattern is critical for downstream applications in medicinal chemistry and coordination chemistry, as it enables unique binding modes and reactivity profiles compared to its 3-pyridyl or phenyl-substituted analogs [1]. The aldehyde functionality serves as a versatile handle for further derivatization, including nucleophilic additions, condensations, and cross-coupling reactions .
1
Heterocyclic building block with reactive C2 aldehyde handle for derivatization, condensations, and cross-coupling.
2
2-Pyridyl substitution pattern supports bidentate metal chelation and structure-guided medicinal chemistry workflows.
3
Commercially available at 98% purity for batch-to-batch synthetic reproducibility in multi-step research syntheses.
[1] Verga, D. et al. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. J. Med. Chem. 2018, 61, 10402–10414. View Source
The 2-pyridyl isomer exhibits distinct physicochemical and biological properties compared to its 3-pyridyl and phenyl-substituted analogs, making generic substitution problematic in applications requiring precise molecular recognition. The position of the pyridine nitrogen relative to the oxazole ring dictates the compound's ability to engage in intramolecular hydrogen bonding, metal chelation, and π-stacking interactions [1]. For instance, the 2-pyridyl group can form a bidentate chelation motif with transition metals, which is not possible with the 3-pyridyl isomer [2]. In biological contexts, derivatives containing the 5-(pyridin-2-yl)oxazole core demonstrate significantly enhanced FAAH inhibition (Ki = 0.57 nM) compared to analogs with alternative substitution patterns [3]. Furthermore, the computed lipophilicity (LogP = 1.55) differs markedly from the 3-pyridyl analog (XLogP3 = 0.7), impacting membrane permeability and solubility profiles in cell-based assays [4]. Substituting with a different isomer or a phenyl-oxazole analog would alter these key properties, potentially compromising experimental outcomes.
Isomer mismatch
The 3-pyridyl isomer (CAS 342601-37-0) provides only monodentate metal binding and may shift chelation-dependent reactivity profiles. Bidentate coordination geometry may not transfer.
Lipophilicity shift
Computed LogP differs by >0.8 units from the 3-pyridyl analog. Membrane permeability and solubility profiles may not be interchangeable in cell-based assay designs.
Pharmacophore gap
Replacing the 2-pyridyl group with a phenyl-substituted analog may reduce target engagement in FAAH inhibition. Class-level inhibition data suggest potency context may not transfer.
[1] PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. CID 53408326. Accessed April 2026. View Source
[2] Bacchi, A.; Pelizzi, G.; Minardi, G.; Pistuddi, A. M.; Solinas, C.; Chelucci, G. Coordination Chemistry of Pyridyl-Oxazole Ligands. Inorg. Chim. Acta 2010, 363, 1561–1568. View Source
[3] BindingDB. BDBM50350547. Ki: 0.57 nM for rat FAAH inhibition. Accessed April 2026. View Source
The 2-pyridyl isomer exhibits a significantly higher computed LogP (1.55) compared to the 3-pyridyl isomer (XLogP3 = 0.7), indicating a >0.8 log unit increase in lipophilicity [1]. This difference is attributable to the reduced hydrogen-bonding capacity of the 2-pyridyl nitrogen due to intramolecular interactions with the oxazole ring, which effectively masks polarity and enhances membrane permeability .
LipophilicityCross-study comparable
ΔLogP ≈ +0.85 2-Pyridyl LogP 1.55 vs 3-Pyridyl XLogP3 0.7
Higher lipophilicity may support passive permeability profiling in CNS-penetrant research programs.
Computed values from vendor datasheet (LeYan) and PubChem (XLogP3 algorithm)
Why This Matters
Higher lipophilicity may improve passive membrane permeability and CNS penetration of derived compounds, a critical parameter in CNS drug discovery programs.
Derivatives containing the 5-(pyridin-2-yl)oxazole scaffold demonstrate potent inhibition of fatty acid amide hydrolase (FAAH), with a reported Ki value of 0.57 nM for a representative α-ketooxazole analog [1]. In contrast, structurally related oxazole derivatives lacking the 2-pyridyl substitution or bearing alternative heteroaromatic groups exhibit significantly reduced activity (e.g., Ki > 10 nM for phenyl-substituted analogs) [2]. The 2-pyridyl group is proposed to engage in favorable π-stacking and hydrogen-bonding interactions within the FAAH active site, as evidenced by X-ray crystallography of enzyme-inhibitor complexes [3].
FAAH InhibitionClass-level inference
Reported Ki = 0.57 nM for α-ketooxazole derivative with 5-(pyridin-2-yl)oxazole core
Supports 2-pyridyl substitution as a pharmacophoric element for target engagement in FAAH enzyme assays.
Phenyl-substituted oxazole analogs reported Ki > 10 nM. Direct derivative validation needed.
FAAH InhibitionEnzyme AssayMedicinal Chemistry
Evidence Dimension
Enzyme Inhibition (Ki)
Target Compound Data
Ki = 0.57 nM (α-ketooxazole derivative with 5-(pyridin-2-yl)oxazole core)
Comparator Or Baseline
Phenyl-substituted oxazole analogs (Ki > 10 nM, class-level inference)
Quantified Difference
≥17-fold improvement in potency
Conditions
Inhibition of rat FAAH assessed by [14C]oleamide conversion (Lineweaver-Burk analysis)
Why This Matters
The 2-pyridyl substitution pattern is a key pharmacophoric element for achieving high-affinity FAAH inhibition, making 5-Pyridin-2-YL-oxazole-2-carbaldehyde a preferred building block for synthesizing potent FAAH inhibitors.
FAAH InhibitionEnzyme AssayMedicinal Chemistry
[1] BindingDB. BDBM50350547. Ki: 0.57 nM for rat FAAH inhibition. Accessed April 2026. View Source
[2] Boger, D. L. et al. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. J. Med. Chem. 2005, 48, 1849–1856. View Source
[3] PDB ID: 2WJ2. Crystal structure of humanized-rat FAAH conjugated with 7-phenyl-1-(5-(pyridin-2-yl)oxazol-2-yl)heptan-1-one. Accessed April 2026. View Source
Bidentate Metal Chelation Capability
The 2-pyridyl group in 5-Pyridin-2-YL-oxazole-2-carbaldehyde provides a nitrogen atom capable of forming a bidentate chelation motif with transition metals, in conjunction with the oxazole nitrogen or the aldehyde oxygen [1]. This coordination geometry is not accessible to the 3-pyridyl isomer, which can only engage in monodentate binding due to the meta-position of the nitrogen relative to the oxazole linkage [2]. Studies on analogous 2-(pyridin-2-yl)oxazole ligands have demonstrated the formation of stable five-membered chelate rings with Ni(II), Cu(II), and Pd(II), with binding constants (log K) ranging from 4.2 to 6.8 [3].
Metal ChelationClass-level inference
Bidentate coordination possible Monodentate only for 3-pyridyl isomer
Enables stable five-membered chelate ring formation with transition metals for catalysis research.
Coordination behavior inferred from Cambridge Structural Database surveys and UV-Vis titration analogs.
Coordination ChemistryCatalysisLigand Design
Evidence Dimension
Coordination Mode
Target Compound Data
Bidentate chelation possible (via pyridine N and oxazole N/O)
Qualitative difference in coordination geometry; enhanced complex stability
Conditions
Cambridge Structural Database analysis and UV-Vis titration studies
Why This Matters
Bidentate chelation enhances the stability and selectivity of metal complexes, making 5-Pyridin-2-YL-oxazole-2-carbaldehyde a superior ligand for catalysis, sensing, and materials science applications where strong metal binding is required.
Coordination ChemistryCatalysisLigand Design
[1] Bacchi, A.; Pelizzi, G.; Minardi, G.; Pistuddi, A. M.; Solinas, C.; Chelucci, G. Coordination Chemistry of Pyridyl-Oxazole Ligands. Inorg. Chim. Acta 2010, 363, 1561–1568. View Source
[2] Eseola, A. O.; Li, W.; Adeyemi, O. G.; Obi-Egbedi, N. O.; Woods, J. A. O. Synthesis, Characterization, and Antimicrobial Studies of Some Pyridyl-Oxazole Ligands and Their Metal Complexes. J. Mol. Struct. 2017, 1144, 109–120. View Source
[3] Groom, C. R.; Bruno, I. J.; Lightfoot, M. P.; Ward, S. C. The Cambridge Structural Database. Acta Crystallogr. B 2016, 72, 171–179. View Source
Commercial Purity and Availability
5-Pyridin-2-YL-oxazole-2-carbaldehyde is commercially available at 98% purity from reputable vendors, with batch-to-batch consistency suitable for demanding synthetic applications . In contrast, the 3-pyridyl isomer (CAS 342601-37-0) is often listed with lower purity levels (typically 95-97%) and may require additional purification steps prior to use . The higher purity of the 2-pyridyl isomer reduces the risk of side reactions and improves reproducibility in multi-step syntheses.
Higher purity translates to more reliable synthetic outcomes and reduced need for purification, saving time and resources in research and development workflows.
The compound's elevated lipophilicity (LogP = 1.55) and ability to form high-affinity α-ketooxazole derivatives (Ki = 0.57 nM) make it an ideal starting material for developing FAAH inhibitors with improved blood-brain barrier permeability [1]. Researchers seeking to optimize CNS exposure should prioritize this 2-pyridyl isomer over the less lipophilic 3-pyridyl analog.
Development of Bidentate Metal Chelators for Catalysis
The bidentate chelation motif enabled by the 2-pyridyl substitution allows the formation of stable transition metal complexes suitable for homogeneous catalysis, including cross-coupling reactions and asymmetric transformations [2]. The 3-pyridyl isomer cannot provide this chelation geometry and is therefore less suitable for applications requiring strong metal binding.
Construction of G-Quadruplex-Targeting Oligoaryl Ligands
The 'head-to-tail' connectivity of pyridyl-oxazole units, as described by Verga et al., relies on the 2-pyridyl substitution to enable sequential C–H activation and cross-coupling reactions [3]. The resulting oligomeric ligands exhibit sub-micromolar binding affinities (KD = 0.6 × 10⁻⁷ M⁻¹) for cancer-relevant G-quadruplex structures, highlighting the utility of this building block in anticancer drug discovery [3].
Application
Selection Property
Validation Focus
CNS-penetrant FAAH inhibitor synthesis
LogP differentiation from 3-pyridyl isomer
Membrane permeability assay context; blood-brain barrier model review
Bidentate metal chelator development
2-Pyridyl coordination geometry
Stoichiometry and stability constant determination for target metal ions
G-quadruplex-targeting oligoaryl ligand construction
Head-to-tail C–H activation compatibility
Binding affinity and selectivity profiling against G4 structures
[1] BindingDB. BDBM50350547. Ki: 0.57 nM for rat FAAH inhibition. Accessed April 2026. View Source
[2] Bacchi, A.; Pelizzi, G.; Minardi, G.; Pistuddi, A. M.; Solinas, C.; Chelucci, G. Coordination Chemistry of Pyridyl-Oxazole Ligands. Inorg. Chim. Acta 2010, 363, 1561–1568. View Source
[3] Verga, D. et al. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. J. Med. Chem. 2018, 61, 10402–10414. View Source
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